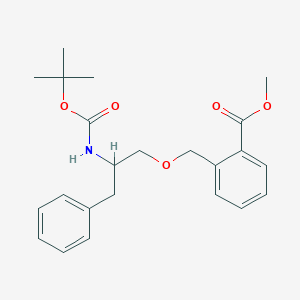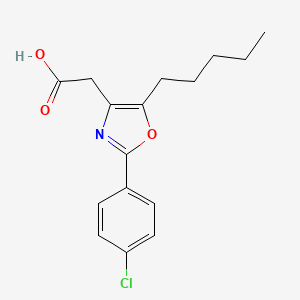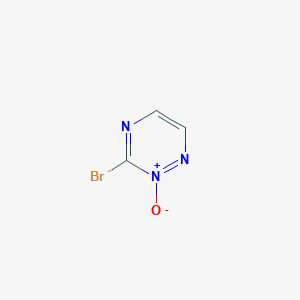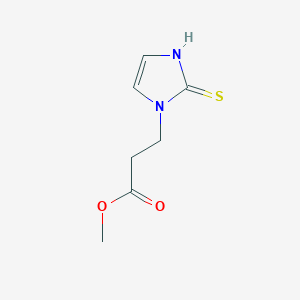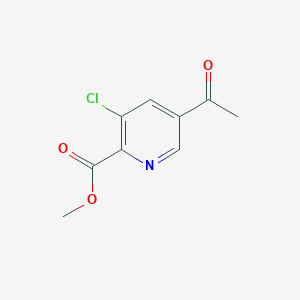
methyl 5-acetyl-3-chloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 5-acetyl-3-chloropyridine-2-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an acetyl group at the 5th position, a chlorine atom at the 3rd position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetyl-3-chloropyridine-2-carboxylate typically involves the chlorination of 5-acetylpyridine followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
化学反应分析
Types of Reactions
methyl 5-acetyl-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: 5-Carboxy-3-chloro-pyridine-2-carboxylic acid methyl ester.
Reduction: 5-Acetyl-pyridine-2-carboxylic acid methyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
methyl 5-acetyl-3-chloropyridine-2-carboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 5-acetyl-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The chlorine atom can engage in halogen bonding, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form.
相似化合物的比较
Similar Compounds
5-Acetyl-2-chloro-pyridine-3-carboxylic acid methyl ester: Similar structure but with different substitution pattern.
5-Acetyl-3-bromo-pyridine-2-carboxylic acid methyl ester: Bromine instead of chlorine.
5-Acetyl-3-chloro-pyridine-2-carboxylic acid ethyl ester: Ethyl ester instead of methyl ester.
Uniqueness
methyl 5-acetyl-3-chloropyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 3rd position and the acetyl group at the 5th position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC 名称 |
methyl 5-acetyl-3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(10)8(11-4-6)9(13)14-2/h3-4H,1-2H3 |
InChI 键 |
QRNBERPICCLYHA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene](/img/structure/B8635507.png)
![4-[3-(3-Ethenylpiperidin-4-yl)propyl]-6-methoxyquinoline](/img/structure/B8635513.png)


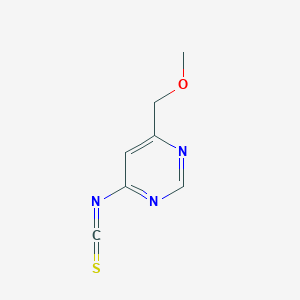
![5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8635541.png)
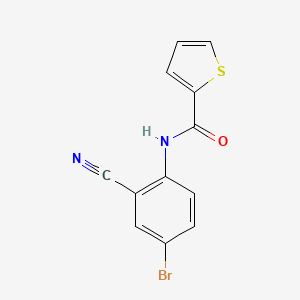
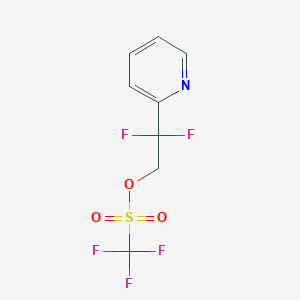
![3-[3-(Diethylamino)propyl]piperidine](/img/structure/B8635577.png)
